Kappa-Opioid Receptor Agonist Potency: A 5-Fold Advantage Over a Structural Analog
In a study evaluating 4-[(alkylamino)methyl]furo[3,2-c]pyridines as selective kappa-opioid receptor agonists, the 3-pyrrolidinol derivative (compound 17) demonstrated an IC50 of 2.7 nM in the rabbit vas deferens assay [1]. This was a 5-fold improvement in potency compared to its direct pyrrolidine analog (compound 16), which had an IC50 of 15 nM [1]. This highlights how subtle modifications on the furo[3,2-c]pyridine core can dramatically enhance target engagement.
| Evidence Dimension | Kappa-opioid receptor agonist potency (IC50) |
|---|---|
| Target Compound Data | Compound 17: IC50 = 2.7 nM |
| Comparator Or Baseline | Compound 16 (pyrrolidine analog): IC50 = 15 nM |
| Quantified Difference | 5-fold lower IC50 (more potent) |
| Conditions | Rabbit vas deferens (kappa-specific tissue) assay |
Why This Matters
For procurement, this indicates the furo[3,2-c]pyridine scaffold is a validated starting point for developing highly potent, selective kappa-agonists, and that seemingly minor structural changes can lead to significant activity cliffs.
- [1] Naylor, A.; et al. 4-[(Alkylamino)methyl]furo[3,2-c]pyridines: a new series of selective kappa-receptor agonists. J. Med. Chem. 1994, 37 (14), 2138-2144. View Source
